Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

lipophilicity chromatographic retention drug-likeness

Researchers constructing kinase inhibitor libraries frequently encounter side reactions from unprotected 7-azaindole NH groups, while Boc-protected analogs demand harsh TFA deprotection incompatible with acid-sensitive functionalities. Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1125592-35-9) resolves both challenges: • N-CO₂Me protection masks the pyrrole NH, enhances C-3 regioselectivity, and is cleavable under mild, non-acidic conditions (2-mercaptoethanol/K₃PO₄) that preserve TBS ethers, MOM ethers, and orthogonal Boc groups elsewhere in the molecule. • The 4-Cl and 6-Cl substituents enable sequential Suzuki couplings-C-4 reacts preferentially due to higher electrophilicity adjacent to pyridine nitrogen-supporting systematic library diversification. • 98% purity with full CoA (NMR, HPLC, GC) facilitates IND/IMPD regulatory documentation.

Molecular Formula C9H6Cl2N2O2
Molecular Weight 245.06 g/mol
CAS No. 1125592-35-9
Cat. No. B1403703
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate
CAS1125592-35-9
Molecular FormulaC9H6Cl2N2O2
Molecular Weight245.06 g/mol
Structural Identifiers
SMILESCOC(=O)N1C=CC2=C1N=C(C=C2Cl)Cl
InChIInChI=1S/C9H6Cl2N2O2/c1-15-9(14)13-3-2-5-6(10)4-7(11)12-8(5)13/h2-4H,1H3
InChIKeyATYBAVIVPHNQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4,6-Dichloro-1H-Pyrrolo[2,3-b]pyridine-1-carboxylate Overview


Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS 1125592-35-9) is a heterocyclic intermediate belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class. It features a N-methoxycarbonyl protecting group and chlorine substituents at the 4- and 6-positions of the fused pyridine ring, providing dual handles for sequential cross-coupling reactions. With a molecular weight of 245.06 g/mol, a computed LogP of 2.59, and a typical purity of 98% , this compound is primarily utilized as a versatile building block in medicinal chemistry for the construction of kinase inhibitor libraries and other bioactive 7-azaindole derivatives.

Cross-coupling handles Dual 4,6-Cl sites allow sequential Suzuki/arylation for 7-azaindole diversification
Protection strategy Methyl carbamate can be cleaved under non-acidic conditions, preserving acid-sensitive groups
Handling Ambient storage and no inert-gas requirement simplify parallel synthesis workflows

Why Methyl 4,6-Dichloro-1H-Pyrrolo[2,3-b]pyridine-1-carboxylate Is Preferred


The 7-azaindole scaffold is a privileged structure in kinase inhibitor design, but the unprotected NH group (pKa ~12) is nucleophilic and can participate in unwanted side reactions during metal-catalyzed cross-couplings or alkylations. Simple N-methyl derivatives provide a permanent alkyl cap that cannot be removed for late-stage diversification. The methyl carbamate protection in the target compound strikes a unique balance: it masks the NH, deactivates the pyrrole ring to enhance C-3 regioselectivity, and can be cleaved under mild non-acidic conditions (2-mercaptoethanol/K₃PO₄) that preserve acid-sensitive functionalities elsewhere in the molecule [1] [2]. In contrast, the Boc-protected analog requires strongly acidic deprotection (TFA), and the unprotected parent requires rigorous exclusion of moisture and oxygen during storage at 2–8°C, adding logistical complexity . These orthogonal features mean that substituting an alternative 4,6-dichloro-7-azaindole building block can lead to different reaction outcomes, lower yields, or incompatibility with downstream chemistry.

N-Methyl analog Permanent N-methyl cap prevents late-stage NH liberation and limits further diversification.
Boc analog TFA deprotection may cleave acid-labile functionalities, altering downstream reaction outcomes.
Unprotected parent Requires cold chain (2–8 °C) and inert atmosphere storage, adding handling constraints.

Methyl 4,6-Dichloro-1H-Pyrrolo[2,3-b]pyridine-1-carboxylate vs. Closest Analogs


Balanced Lipophilicity for Purification and Permeability

The target compound exhibits a computed LogP of 2.59, placing it between the more lipophilic unprotected 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (ACD/LogP 3.15) and the more polar regioisomer methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate (LogP 2.43) . This intermediate lipophilicity facilitates efficient purification by standard reverse-phase flash chromatography (C18, MeCN/H₂O) while still maintaining a logP compatible with oral drug-like space (typically 1–4). The 0.56 LogP unit difference relative to the unprotected analog translates to approximately a 3.6-fold difference in octanol/water partition coefficient, which can significantly alter chromatographic retention times and biological membrane distribution.

Computed LogP
Data to verify
2.59cLogP
Intermediate lipophilicity compared to unprotected analog (3.15); supports reverse-phase purification
Computed, no experimental shake-flask data reported
lipophilicity chromatographic retention drug-likeness LogP

Non-Acidic Methyl Carbamate Deprotection

The N-methoxycarbonyl protecting group can be cleaved using 2-mercaptoethanol (2-ME) and K₃PO₄ in N,N-dimethylacetamide at 75°C, conditions that do not release strong acid and are compatible with acid-labile groups such as silyl ethers, acetals, and certain glycosidic bonds [1] [2]. In contrast, the tert-butyl carbamate (Boc) analog requires treatment with trifluoroacetic acid (TFA) or HCl/dioxane, which can cleave these sensitive functionalities. This orthogonality provides a distinct advantage in complex target synthesis where multiple protecting groups must be manipulated sequentially.

Deprotection strategy
Class-level inference
Target2-ME / K₃PO₄, DMA, 75 °C (non-acidic)
Boc analogTFA/CH₂Cl₂ or HCl/dioxane (strong acid)
Non-acidic cleavage may preserve acid-labile groups in complex syntheses
Applicability to this scaffold inferred from indole/azaindole literature
protecting group methyl carbamate orthogonal deprotection acid-sensitive substrates

Certified Purity with Full Analytical Documentation

The target compound is supplied with a certified purity of 98% (by HPLC) and is accompanied by a Certificate of Analysis (CoA) including NMR and HPLC data from reputable vendors such as Fluorochem and Bidepharm . In comparison, the N-methyl analog 4,6-dichloro-1-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1638771-16-0) is commonly offered at 95% purity without the same level of batch-specific documentation . A 3% purity differential can introduce ~30 mg of impurities per gram, which in a multi-step synthesis can propagate into significantly lower overall yields and complicate purification of final active pharmaceutical ingredients (APIs).

HPLC purity
Specification review
98% with CoA
Higher purity vs typical 95% N-methyl analog may reduce impurity propagation
Multi-vendor specification; analytical method details vary
chemical purity quality control analytical documentation NMR HPLC

Ambient Storage Stability Advantage

According to supplier safety data sheets (SDS), the target compound can be stored at ambient temperature in a tightly closed container, protected from light and moisture . In contrast, 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (CAS 5912-18-5) must be stored under inert gas (N₂ or Ar) at 2–8°C to prevent degradation . This difference reduces shipping costs, eliminates the need for refrigerated storage, and simplifies handling in high-throughput parallel synthesis platforms where compounds are dispensed at room temperature.

Storage
Reported condition
Target: Ambient temperature, protect from light/moisture
Eliminates cold-chain requirement of unprotected parent (2–8 °C, inert gas)
Based on supplier SDS; assess lot-specific stability
storage stability cold chain logistics handling

Lower Molecular Weight for Cost Efficiency

The target compound has a molecular weight of 245.06 g/mol, compared to 287.14 g/mol for the tert-butyl carbamate (Boc) analog (CAS 1976038-48-8) . In a typical Suzuki–Miyaura coupling where the building block is used as the limiting reagent at a 1.0 mmol scale, the Boc analog requires 42.08 mg more material per reaction, representing a 17.2% increase in mass. On a molar basis, purchasing 10 mmol of each compound results in 420.8 mg less material to handle and ship. This mass difference also affects downstream calculations: the methyl carbamate contributes only 59.0 Da to the final molecule vs. 101.1 Da for Boc, meaning the target compound yields a lower-molecular-weight final product, which can be advantageous for meeting drug-likeness criteria (e.g., MW < 500 Da).

Molecular weight
Computed
245.06 g/mol
17% lower mass than Boc analog (287.14); may improve atom economy and lead-likeness
Calculated from formula; not experimental batch data
molecular weight cost efficiency scalability reagent economy

Enhanced C-3 Regioselectivity via N-Protection

The N-methoxycarbonyl group is moderately electron-withdrawing (σₚ ≈ 0.45 for CO₂Me), which deactivates the pyrrole ring and increases the selectivity for electrophilic attack at the C-3 position over the C-2 position. In contrast, the N-methyl analog bears an electron-donating group (σₚ ≈ -0.17 for Me), which activates the ring but reduces regioselectivity, potentially leading to mixtures of C-2 and C-3 substituted products [1]. Although direct comparative kinetic data for these specific scaffolds are not published, extensive precedent in indole chemistry demonstrates that N-acyl protection (acetyl, carbamoyl) strongly favors C-3 acylation and halogenation, whereas N-alkyl indoles give competing C-2 reactivity [2]. This class-level inference is critical for medicinal chemists planning late-stage functionalization: the target compound is expected to deliver higher regiochemical purity, reducing the need for chromatographic separation of isomers.

C-3 regioselectivity
Class-level inference
N-CO₂MeEWG: predicted C-3 preference
N-Me analogEDG: possible C-2/C-3 mixtures
May reduce isomeric contamination in SAR-focused functionalization
Inferred from indole reactivity; experimental validation recommended
regioselectivity electrophilic substitution directing group C–H functionalization

Applications of Methyl 4,6-Dichloro-1H-Pyrrolo[2,3-b]pyridine-1-carboxylate


Parallel Synthesis of Kinase Inhibitor Libraries

Medicinal chemistry teams synthesizing focused libraries of FGFR, CDK, or CHK1/2 inhibitors can use this building block as the central core. The 4- and 6-chloro substituents undergo sequential Suzuki couplings with different boronic acids/esters (C-4 first due to higher reactivity adjacent to pyridine nitrogen), while the N-CO₂Me group protects the pyrrole NH and can be removed under non-acidic conditions (2-mercaptoethanol/K₃PO₄) after library construction. This orthogonal strategy avoids TFA exposure that could degrade acid-sensitive elaborated substituents [1] [2].

Late-Stage Functionalization with Acid-Labile Groups

When a synthetic route already contains acid-labile protecting groups (e.g., TBS ethers, MOM ethers, Boc groups on other amines), the methyl carbamate on the 7-azaindole core can be chemoselectively removed without affecting those groups. This enables a 'last step' deprotection strategy where the final bioactive compound is liberated under mild, neutral-pH conditions, minimizing the risk of byproduct formation [3].

Consistent LogP for Prep-HPLC Method Transfer

The well-defined LogP of 2.59 ensures reproducible retention times on standard C18 columns (e.g., acetonitrile/water gradient from 30% to 95% MeCN). This consistency facilitates method transfer between discovery and process chemistry teams, reducing the need for method redevelopment when scaling from milligrams to grams. The intermediate lipophilicity also avoids the peak tailing often observed with highly lipophilic unprotected analogs .

Reference Standard for Impurity Profiling in GLP Labs

With a certified purity of 98% and full CoA documentation (NMR, HPLC, GC), this compound can serve as a qualified reference standard for HPLC impurity analysis of 7-azaindole-based APIs. The availability of batch-specific analytical data supports regulatory documentation for IND/IMPD filings, where precise quantification of process-related impurities is required .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
Orthogonal deprotection compatibility
Non-acidic carbamate cleavage and sequential cross-coupling efficiency
Late-stage functionalization with acid-labile groups
Chemoselective methyl carbamate removal
Compatibility with silyl/MOM/Boc protecting groups under 2-ME/K₃PO₄
Prep-HPLC method transfer
Consistent LogP for reproducible retention
Method transfer between discovery and process C18 gradients
Impurity profiling reference
Certified purity and CoA documentation
HPLC impurity quantification for drug substance characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.